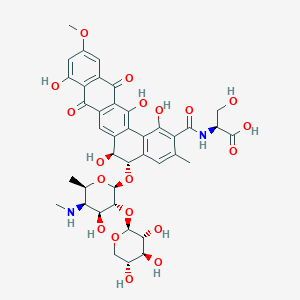
4-Chloro-2,5-difluorobenzoyl chloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds such as 4-chloro-2,5-difluorobenzoic acid has been reported using a sequence of reactions starting from 2,5-difluoroaniline. The process involves a Sandmeyer reaction, followed by bromination and a Grignard reaction, yielding a product with a purity of 99.16% as confirmed by HPLC and characterized by MS and ^1H NMR . Although this synthesis does not directly pertain to 4-chloro-2,5-difluorobenzoyl chloride, the methodologies used could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds closely related to 4-chloro-2,5-difluorobenzoyl chloride has been determined using various techniques. For instance, the crystal structure of a compound with a similar functional group was analyzed, revealing a three-dimensional framework structure stabilized by hydrogen bonds . This suggests that 4-chloro-2,5-difluorobenzoyl chloride may also exhibit interesting structural features that could be elucidated by similar crystallographic studies.
Chemical Reactions Analysis
The reactivity of chloro- and difluorobenzoyl derivatives has been explored in the context of synthesizing various heterocyclic scaffolds. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid has been used as a multireactive building block for the preparation of substituted nitrogenous heterocycles . This indicates that 4-chloro-2,5-difluorobenzoyl chloride could also serve as a versatile intermediate for the synthesis of a wide range of organic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been investigated through techniques such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC). For instance, the thermal stability and phase transitions of a fumaric acid salt of a related compound were studied, suggesting that 4-chloro-2,5-difluorobenzoyl chloride might also exhibit distinct thermal properties . Additionally, the determination of related compounds and impurities by liquid chromatography has been reported, which could be relevant for the quality control of 4-chloro-2,5-difluorobenzoyl chloride .
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation
A review focusing on the environmental impact, toxicity, and degradation of antimicrobial agents like triclosan (not directly 4-Chloro-2,5-difluorobenzoyl chloride) was undertaken. The study detailed the occurrence of these substances in various environmental compartments and their potential transformation into more toxic and persistent compounds through reactions such as chlorination, methylation, and photooxidation. This research emphasizes the ecological relevance of understanding the behavior of chlorinated compounds in the environment (Bedoux et al., 2012).
Synthesis and Chemical Transformations
Isoxazolone derivatives, recognized for their significant biological and medicinal properties, serve as excellent intermediates for synthesizing numerous heterocycles. They undergo various chemical transformations, showcasing the versatility and potential utility of chlorinated compounds, like 4-Chloro-2,5-difluorobenzoyl chloride, in pharmaceutical and chemical industries. The research presents a facile synthesis method for these derivatives, highlighting their broad applicability in chemical synthesis (Laroum et al., 2019).
Formation and Impact of Chlorinated By-products
A review of the occurrence, fate, and behavior of parabens in aquatic environments discusses how these substances, once used as preservatives, can form chlorinated by-products through reactions with free chlorine. This formation leads to more stable and persistent compounds whose toxicity needs further study. The research underscores the importance of understanding the fate of chlorinated compounds like 4-Chloro-2,5-difluorobenzoyl chloride and their by-products in aquatic systems (Haman et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-chloro-2,5-difluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F2O/c8-4-2-5(10)3(7(9)12)1-6(4)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLRZGOHFNFBQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371404 | |
| Record name | 4-chloro-2,5-difluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,5-difluorobenzoyl chloride | |
CAS RN |
132794-08-2 | |
| Record name | 4-Chloro-2,5-difluorobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132794-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloro-2,5-difluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 132794-08-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro-](/img/structure/B143311.png)










